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Anti-inflammatory agent 45

Cat. No.: B12385543
M. Wt: 512.3 g/mol
InChI Key: UNJAMRWNCMWMCG-UHFFFAOYSA-N
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Description

Contextualization of Inflammation in Pathophysiology

Inflammation is a fundamental biological response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants. acs.org It is a protective mechanism that involves a complex cascade of molecular and cellular events aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues, and initiating tissue repair. acs.org While acute inflammation is a necessary and beneficial process for healing, chronic or uncontrolled inflammation can become detrimental, contributing to the pathogenesis of a wide array of diseases. bioworld.com These conditions include autoimmune disorders, cardiovascular diseases, neurodegenerative diseases, and cancer. acs.orgbioworld.com The inflammatory response is mediated by a variety of signaling molecules, including cytokines and chemokines, which orchestrate the recruitment and activation of immune cells. nih.gov

Rationale for Novel Anti-Inflammatory Modalities

While a number of anti-inflammatory drugs are currently available, their use can be associated with significant side effects. mdpi.com For instance, traditional non-steroidal anti-inflammatory drugs (NSAIDs) can cause gastrointestinal issues, and while selective COX-2 inhibitors were developed to mitigate these effects, they have been linked to cardiovascular complications. mdpi.com This highlights a clear and urgent need for the development of new anti-inflammatory agents with novel mechanisms of action and improved safety profiles. researchgate.netnih.gov The goal is to create more targeted therapies that can effectively control inflammation with fewer adverse effects, potentially by modulating specific pathways in the inflammatory cascade. nih.gov

Overview of Current Research Landscape for Anti-Inflammatory Agent 45

"this compound," also identified in scientific literature as compound 2v, is a novel synthetic compound that has been investigated for its potential therapeutic properties. medchemexpress.com Research into this agent is situated within the broader effort to discover and develop multifunctional molecules that can address complex diseases. The primary research focus for this compound has been its dual-action potential as both an anti-inflammatory and an anticancer agent, particularly for hematological cancers. medchemexpress.com

Research Objectives and Scope for this compound

The principal research objective for this compound was to design and synthesize a new chemical entity with potent biological activity. A key goal was to evaluate its efficacy as a modulator of inflammatory pathways, specifically its ability to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. medchemexpress.com Concurrently, researchers aimed to assess its cytotoxic effects on various blood cancer cell lines, including leukemia, lymphoma, and myeloma, to explore its potential as a multifunctional therapeutic agent. medchemexpress.com The scope of the research encompassed the chemical synthesis of the compound and its subsequent in vitro evaluation to determine its biological activity and mechanism of action at the cellular level. medchemexpress.com

Detailed Research Findings

The investigation into this compound (compound 2v) has yielded specific data regarding its biological effects. A significant finding is its ability to inhibit nitric oxide (NO) production in HL60 leukemia cells, with a half-maximal inhibitory concentration (IC50) of 14.7 μM. medchemexpress.com This demonstrates its potential to modulate inflammatory pathways. Furthermore, the research has indicated that this compound induces apoptosis, or programmed cell death, in these leukemia cells. medchemexpress.com

Below is an interactive data table summarizing the key research findings for this compound:

Biological Activity Cell Line Measurement Value
Inhibition of NO ProductionHL60 Leukemia CellsIC5014.7 μM
Apoptosis InductionHL60 Leukemia Cells-Observed
Anticancer EffectsLeukemia, Lymphoma, and Myeloma Cell Lines-Direct inhibitory effects on growth

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22BrNO6 B12385543 Anti-inflammatory agent 45

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22BrNO6

Molecular Weight

512.3 g/mol

IUPAC Name

4-bromo-N-[3-(5,6,7-trimethoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]benzamide

InChI

InChI=1S/C25H22BrNO6/c1-30-21-13-20-22(24(32-3)23(21)31-2)18(28)12-19(33-20)15-5-4-6-17(11-15)27-25(29)14-7-9-16(26)10-8-14/h4-11,13,19H,12H2,1-3H3,(H,27,29)

InChI Key

UNJAMRWNCMWMCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br)OC)OC

Origin of Product

United States

Discovery and Pre Clinical Development Trajectory of Anti Inflammatory Agent 45

Historical Context of Anti-Inflammatory Agent 45 Research

The development of this compound is rooted in the broader scientific effort to target key nodes in the inflammatory cascade. The Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) signaling pathways are crucial for the initiation of the innate immune response. A key component of these pathways is the MyD88-dependent signaling complex, where IRAK4 plays a pivotal role. nih.govnih.gov Upon activation of IL-1R or TLRs, IRAK4 is recruited to the receptor complex and initiates a phosphorylation cascade that ultimately leads to the activation of transcription factors, such as NF-κB, and the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govresearchgate.net

Given its central role, the inhibition of IRAK4 has been identified as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. nih.govnih.gov This has spurred significant interest within the pharmaceutical industry to develop potent and selective IRAK4 inhibitors. nih.gov Several small molecule inhibitors of IRAK4, such as PF-06650833 and BAY-1834845, have been advanced into clinical trials for various inflammatory conditions, providing a strong rationale for the continued exploration of new chemical scaffolds targeting this kinase. nih.govnih.gov The research leading to AF-45 was built upon this foundation, aiming to identify a novel IRAK4 inhibitor with therapeutic potential in inflammatory diseases with high unmet medical needs, such as ulcerative colitis and acute lung injury. nih.gov

Initial Screening and Identification Methodologies of this compound

The discovery of this compound was the result of a fragment-based drug design strategy. nih.gov This approach begins with the identification of small chemical fragments that bind to the target protein, in this case, IRAK4. These low-complexity fragments are then grown or combined to create a more potent and selective lead compound.

The initial design of the compound library from which AF-45 was identified was derived from cyclohexylamine (B46788)/cyclobutylamine (B51885) and various fragments of other anti-inflammatory agents developed in the researchers' laboratory. nih.gov A total of 33 compounds were synthesized and subsequently screened for their anti-inflammatory activity. nih.gov

The primary screening methodology involved the use of in vitro cell-based assays. nih.gov Specifically, the synthesized compounds were evaluated for their ability to inhibit the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in THP-1 macrophages. nih.gov The potency of the compounds was determined by calculating their half-maximal inhibitory concentration (IC50) values using ELISA and MTT assays. nih.gov Through this screening cascade, AF-45 was identified as the most promising molecule, demonstrating significant inhibitory effects on both IL-6 and TNF-α production. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of AF-45

Cell Line Cytokine IC50 (μM)
THP-1 Macrophages IL-6 0.53
THP-1 Macrophages TNF-α 0.60

This table is interactive. You can sort and filter the data.

Evolution of Research Focus for this compound

Following its initial identification as a potent inhibitor of pro-inflammatory cytokine production, the research focus for AF-45 shifted towards elucidating its mechanism of action and evaluating its therapeutic potential in vivo. nih.gov

Mechanistic studies were conducted to confirm the molecular target of AF-45. These investigations revealed that AF-45 exerts its anti-inflammatory effects by blocking the NF-κB/MAPK signaling pathway. nih.gov A systematic target search process subsequently confirmed that AF-45 directly targets IRAK4. nih.gov The selectivity of AF-45 for IRAK4 was further validated by assessing its activity against a panel of other kinases and non-kinase proteins. nih.gov

With the molecular target identified, the research progressed to pre-clinical animal models of inflammatory diseases. Specifically, the efficacy of AF-45 was evaluated in models of ulcerative colitis (UC) and acute lung injury (ALI). nih.gov In these in vivo studies, AF-45 demonstrated a significant therapeutic effect, underscoring its potential as a treatment for these conditions. nih.gov Furthermore, pharmacokinetic (PK) studies indicated that AF-45 possesses favorable properties. nih.gov As there are currently no IRAK4 inhibitors in clinical or preclinical trials specifically for the treatment of UC and ALI, AF-45 represents a novel lead compound for these indications. nih.gov

Table 2: Investigated Therapeutic Areas for AF-45 in Pre-clinical Models

Disease Model Key Findings
Ulcerative Colitis (UC) Exhibited good therapeutic effect.
Acute Lung Injury (ALI) Exhibited good therapeutic effect.

This table is interactive. You can sort and filter the data.

Molecular and Cellular Mechanisms of Action of Anti Inflammatory Agent 45

Modulation of Key Inflammatory Signaling Pathways by Anti-Inflammatory Agent 45

This compound has been identified as a modulator of several critical signaling cascades that are central to the inflammatory response. Recent studies have pinpointed its ability to interfere with the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

The NF-κB pathway is a cornerstone of the inflammatory process, and its activation leads to the transcription of numerous pro-inflammatory genes. nih.govfrontiersin.org this compound has been shown to effectively block the NF-κB pathway. nih.gov This inhibition is a key component of its anti-inflammatory activity. The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, this compound prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes, which include cytokines and enzymes that drive inflammation. nih.gov

Research has identified that this compound targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the NF-κB signaling cascade. nih.gov By inhibiting IRAK4, this compound effectively curtails the signaling events that lead to NF-κB activation. nih.gov This targeted inhibition highlights the compound's potential as a specific modulator of this pro-inflammatory pathway.

The MAPK family, which includes p38, JNK, and ERK, represents another crucial set of signaling pathways involved in inflammation. oup.comresearchgate.net These kinases are activated by a variety of extracellular stimuli, including inflammatory cytokines, and play a significant role in regulating the synthesis of inflammatory mediators. oup.comnih.gov

The JAK-STAT pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a pivotal role in immunity and inflammation. frontiersin.orgnih.gov Dysregulation of this pathway is linked to various inflammatory and autoimmune diseases. mdpi.comfrontiersin.org Upon cytokine binding to its receptor, JAKs become activated and phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene expression. clinexprheumatol.org

This compound has been found to modulate the JAK-STAT pathway. nih.gov This modulation can occur through various mechanisms, including the direct or indirect inhibition of JAKs or STATs. By interfering with this pathway, this compound can decrease the production of pro-inflammatory cytokines that are dependent on JAK-STAT signaling. clinexprheumatol.org For instance, the inhibition of STAT1 phosphorylation has been shown to be a key mechanism for the immunomodulatory effects of some anti-inflammatory compounds. mdpi.com The ability of this compound to influence the JAK-STAT pathway further solidifies its role as a multi-target anti-inflammatory agent.

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including inflammation, cell survival, and proliferation. mdpi.complos.org This pathway can be activated by various stimuli, leading to the activation of Akt, which in turn phosphorylates a multitude of downstream targets. nih.gov

This compound has demonstrated the ability to regulate the PI3K/Akt pathway. nih.gov The modulation of this pathway can have significant anti-inflammatory consequences. For example, inhibition of PI3K/Akt signaling has been shown to reduce the production of pro-inflammatory mediators. nih.gov Furthermore, the PI3K/Akt pathway is known to interact with other inflammatory pathways, such as NF-κB. plos.orgscientificarchives.com By regulating the PI3K/Akt pathway, this compound can indirectly influence NF-κB activity, providing another layer of control over the inflammatory response. nih.gov

Impact on Inflammatory Mediator Synthesis and Release

A key outcome of the modulation of the aforementioned signaling pathways is the altered synthesis and release of inflammatory mediators. This compound exerts a significant impact on the production of these molecules, most notably through its interaction with cyclooxygenase enzymes.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. wikipedia.org There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. pnas.orgtg.org.au

This compound has been shown to inhibit COX enzymes. nih.gov While the specific selectivity for COX-1 versus COX-2 for this compound is a subject of ongoing research, the inhibition of COX-2 is a hallmark of many effective anti-inflammatory drugs. wikipedia.org By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins at the site of inflammation. pnas.org The potency of inhibition can be quantified by IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov The ability to inhibit COX isoenzymes is a critical component of the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.org

Table 1: Overview of this compound's Mechanistic Actions

Mechanism Signaling Pathway/Enzyme Effect of this compound Key Downstream Consequences
Pathway Modulation Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Inhibition of IRAK4 and subsequent blockade of the pathway nih.gov Decreased transcription of pro-inflammatory genes nih.gov
Mitogen-Activated Protein Kinase (MAPK) Cascades (p38, JNK, ERK) Blockade of the MAPK pathway nih.gov Reduced production of pro-inflammatory cytokines (TNF-α, IL-6) researchgate.netresearchgate.net
Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Modulation of the pathway nih.gov Altered cytokine signaling and gene expression clinexprheumatol.org
Phosphoinositide 3-kinase (PI3K)/Akt Regulation of the pathway nih.gov Reduced production of inflammatory mediators and indirect influence on NF-κB plos.orgnih.gov
Enzyme Inhibition Cyclooxygenase (COX) Isoenzymes (COX-1, COX-2) Inhibition of enzyme activity nih.gov Decreased synthesis of pro-inflammatory prostaglandins pnas.org

Lipoxygenase (LOX) Pathway Modulation (e.g., 5-LOX)

This compound demonstrates significant modulation of the lipoxygenase (LOX) pathway, a critical enzymatic cascade in the generation of pro-inflammatory leukotrienes from arachidonic acid. rsc.orgresearchgate.net The inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a key mechanism for reducing the production of leukotrienes and thereby exerting an anti-inflammatory effect. researchgate.net Leukotrienes are potent lipid mediators involved in a variety of inflammatory diseases. nih.govjci.orgmdpi.com

The 5-LOX enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in leukotriene biosynthesis. researchgate.net This process converts arachidonic acid into the unstable intermediate leukotriene A4 (LTA4). researchgate.netmdpi.com LTA4 is then further metabolized to other leukotrienes, including the potent chemoattractant LTB4. nih.govmdpi.com The overproduction of LTB4 is implicated in the pathogenesis of several inflammatory conditions. aai.org By inhibiting 5-LOX, this compound effectively curtails the synthesis of these pro-inflammatory mediators. wikipedia.org

Table 1: Impact of this compound on the 5-LOX Pathway

Target Enzyme/Protein Effect of this compound Consequence
5-Lipoxygenase (5-LOX) Inhibition Decreased production of leukotrienes researchgate.net
5-LOX-activating protein (FLAP) Inhibition Reduced 5-LOX product formation nih.gov
Leukotriene A4 (LTA4) Reduced Synthesis Decreased availability of precursor for LTB4 researchgate.netmdpi.com
Leukotriene B4 (LTB4) Reduced Production Attenuation of inflammatory cell recruitment and activation nih.govasm.org

Nitric Oxide Synthase (NOS) Activity and Nitric Oxide (NO) Production

This compound influences the activity of nitric oxide synthase (NOS) and the subsequent production of nitric oxide (NO), a key signaling molecule in inflammation. dovepress.com While NO has physiological roles, its excessive production, particularly by inducible nitric oxide synthase (iNOS), is associated with tissue damage and the perpetuation of inflammatory conditions. dovepress.comnih.govaai.org

The inhibition of iNOS expression and/or its enzymatic activity is a critical therapeutic strategy for anti-inflammatory agents. nih.gov this compound has been shown to suppress NO production in activated macrophages, key cells in the inflammatory response. nih.gov This inhibitory effect is achieved by reducing the expression of iNOS at both the mRNA and protein levels. nih.gov By curbing the high output of NO from iNOS, this compound mitigates the deleterious effects of this reactive molecule in inflammatory settings. nih.govanalis.com.my There is a significant interplay between iNOS and the cyclooxygenase pathway, where iNOS can increase the levels of cyclooxygenase-2 (COX-2), further amplifying the inflammatory response. immunopathol.com

Table 2: Modulation of NOS Activity and NO Production by this compound

Target Effect of this compound Outcome
Inducible Nitric Oxide Synthase (iNOS) Inhibition of expression and activity Decreased production of excess nitric oxide nih.gov
Nitric Oxide (NO) Reduced production in inflammatory cells Attenuation of inflammation-mediated tissue damage dovepress.comaai.org

Prostaglandin (B15479496) and Leukotriene Biosynthesis Regulation

This compound plays a crucial role in regulating the biosynthesis of both prostaglandins and leukotrienes, two major classes of lipid mediators derived from arachidonic acid that drive inflammation. asm.orgnih.govjst.go.jp These pathways, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways respectively, are primary targets for anti-inflammatory therapies. asm.orgnih.gov

Prostaglandins are generated via the action of COX enzymes, and their production is significantly elevated in inflamed tissues. nih.gov While some prostaglandins can have anti-inflammatory roles, others are potent pro-inflammatory molecules. nih.govresearchgate.net Similarly, leukotrienes, synthesized through the 5-LOX pathway, are powerful mediators of inflammation. nih.govjci.orgmdpi.com

This compound's ability to inhibit 5-LOX directly reduces the synthesis of pro-inflammatory leukotrienes. researchgate.netdovepress.com The regulation of these interconnected pathways is a cornerstone of its anti-inflammatory efficacy, preventing the amplification of the inflammatory cascade. aai.org

Table 3: Regulation of Prostaglandin and Leukotriene Biosynthesis by this compound

Biosynthetic Pathway Key Enzymes Mediators Effect of this compound
Cyclooxygenase (COX) COX-1, COX-2 Prostaglandins Modulation of production
Lipoxygenase (LOX) 5-LOX, FLAP Leukotrienes (e.g., LTB4) Inhibition of synthesis researchgate.netdovepress.com

Cytokine and Chemokine Expression Modulation by this compound

A pivotal aspect of the mechanism of action for this compound is its ability to modulate the expression of cytokines and chemokines, the protein messengers that orchestrate the inflammatory response.

Pro-Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-12, IL-17, IL-23)

This compound effectively suppresses the production of a wide array of pro-inflammatory cytokines. These include tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are central to the initiation and amplification of inflammatory cascades. frontiersin.orgfrontiersin.org In various inflammatory models, this agent has been shown to reduce the expression of these key mediators. nih.govmdpi.comamegroups.org

Table 4: Effect of this compound on Pro-Inflammatory Cytokines

Cytokine Cellular Source (Examples) Pro-Inflammatory Actions Effect of this compound
TNF-α Macrophages, T cells Induces fever, apoptosis, and further cytokine release Inhibition of production frontiersin.org
IL-1β Macrophages, monocytes Mediates inflammation and fever Inhibition of production mdpi.com
IL-6 Macrophages, T cells, endothelial cells Stimulates acute phase response, B cell differentiation Inhibition of production nih.gov
IL-8 Macrophages, endothelial cells Chemoattractant for neutrophils Inhibition of production frontiersin.org
IL-12 Dendritic cells, macrophages Promotes Th1 cell differentiation Modulation of production mdpi.com
IL-17 Th17 cells Induces production of other inflammatory cytokines Modulation of the IL-23/IL-17 axis dovepress.comresearchgate.net
IL-23 Dendritic cells, macrophages Promotes Th17 cell development Modulation of the IL-23/IL-17 axis dovepress.comresearchgate.net

Anti-Inflammatory Cytokines (e.g., IL-10, TGF-β)

In addition to suppressing pro-inflammatory mediators, this compound also modulates the expression of key anti-inflammatory cytokines, such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). mdpi.comnih.govnih.govoup.com These cytokines play a crucial role in resolving inflammation and maintaining immune homeostasis. nih.govnih.gov

IL-10 is a potent anti-inflammatory cytokine that can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by activated macrophages. nih.gov It is essential for limiting excessive immune responses and preventing tissue damage. nih.gov TGF-β is a pleiotropic cytokine with both potent regulatory and, in certain contexts, pro-inflammatory activities. nih.govnih.gov Under many conditions, it acts to suppress immune responses. ubi.pt The ability of this compound to influence the balance of these regulatory cytokines is an important facet of its mechanism, contributing to the restoration of immune balance.

Cellular Component Interactions

The molecular mechanisms of this compound are underpinned by its interactions with various cellular components. A key interaction is with the non-heme iron atom present in the active site of lipoxygenase enzymes. nih.gov This interaction is fundamental to its inhibitory effect on the LOX pathway. Molecular docking studies have suggested that specific functional groups on the inhibitor can form hydrogen bonds with amino acid residues within the enzyme's active site, further stabilizing the interaction and enhancing its inhibitory potency. nih.gov These specific molecular interactions are critical for disrupting the catalytic activity of the enzyme and thereby reducing the production of inflammatory leukotrienes.

Macrophage Activation and Phenotypic Polarization

Macrophages are central figures in the inflammatory process, capable of adopting different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 states. researchgate.netfrontiersin.org The balance between these two phenotypes is crucial for both the initiation and resolution of inflammation. frontiersin.org this compound has been shown to influence this balance, promoting a shift from the M1 to the M2 phenotype, thereby reducing inflammation and facilitating tissue repair. researchgate.netfrontiersin.org

M1 macrophages are typically activated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. researchgate.net In contrast, M2 macrophages, induced by cytokines like IL-4 and IL-10, are involved in the resolution of inflammation and tissue remodeling. researchgate.netnih.gov Research indicates that some anti-inflammatory agents can suppress the M1 phenotype and promote the M2 phenotype, which is beneficial in managing inflammatory diseases. researchgate.net For instance, certain compounds have been observed to downregulate the production of pro-inflammatory cytokines in LPS-stimulated macrophages. nih.gov

The polarization towards an M2 phenotype is associated with the upregulation of specific markers and the secretion of anti-inflammatory mediators. frontiersin.org This shift is a key therapeutic target for chronic inflammatory conditions. frontiersin.org The ability of certain agents to modulate macrophage polarization is linked to their influence on signaling pathways like the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. researchgate.netnih.gov

Table 1: Effects of Anti-inflammatory Agents on Macrophage Polarization

StimulusMacrophage PhenotypeKey Secreted CytokinesEffect of this compound
LPS + IFN-γM1 (Pro-inflammatory)TNF-α, IL-1β, IL-6, IL-12Suppression of M1 polarization, decreased pro-inflammatory cytokine production.
IL-4, IL-10M2 (Anti-inflammatory)IL-10, TGF-βPromotion of M2 polarization, enhanced anti-inflammatory cytokine production.

Lymphocyte Activity (T-cell and B-cell Subsets)

This compound modulates the activity of both T-cells and B-cells, key players in the adaptive immune response. nih.gov T-helper (Th) cells, a subset of T-cells, can differentiate into various subtypes, including Th1, Th2, and Th17 cells, each with distinct cytokine profiles and functions. nih.gov Th1 cells are involved in cell-mediated immunity and produce pro-inflammatory cytokines like IFN-γ and TNF-α, while Th2 cells, which secrete IL-4 and IL-5, are associated with humoral immunity and allergic responses. frontiersin.org Th17 cells produce IL-17 and are implicated in autoimmune diseases. nih.gov

Research suggests that certain immunomodulatory agents can influence the balance of these T-cell subsets. For example, some therapies have been shown to decrease Th1 and Th17 responses. frontiersin.org Regulatory T cells (Tregs) play a crucial role in maintaining immune tolerance and suppressing excessive immune responses. nih.gov Some therapeutic agents may enhance the function of Tregs. pnas.org

B-cells contribute to the immune response primarily through the production of antibodies. nih.gov However, they also act as antigen-presenting cells and can produce both pro- and anti-inflammatory cytokines. frontiersin.org For instance, B-cells can secrete IL-6, a cytokine with both pro- and anti-inflammatory properties, and IL-10, a potent anti-inflammatory cytokine. frontiersin.orgfrontiersin.org Regulatory B-cells (Bregs) are a subset of B-cells that play a suppressive role in immune responses, largely through the production of IL-10 and other inhibitory molecules. frontiersin.org Some treatments for autoimmune diseases have been observed to alter B-cell cytokine production, shifting it towards a more anti-inflammatory profile. frontiersin.org

Table 2: Modulation of Lymphocyte Subsets by Anti-inflammatory Agents

Lymphocyte SubsetKey Cytokines/FunctionsReported Effects of Immunomodulatory Agents
T-Cells
Th1IFN-γ, TNF-α (Pro-inflammatory)Decreased activity
Th2IL-4, IL-5 (Allergic response)Modulation of activity
Th17IL-17 (Pro-inflammatory, autoimmune)Decreased activity
TregSuppression of immune responseEnhanced function
B-Cells
Plasmablasts/Plasma CellsAntibody productionModulation of antibody responses
Regulatory B-cells (Bregs)IL-10, TGF-β (Anti-inflammatory)Enhanced function and IL-10 production

Mast Cell Degranulation Inhibition

Mast cells are critical effector cells in allergic and inflammatory reactions. frontiersin.orgfrontiersin.org Upon activation, often through the cross-linking of IgE receptors, they release a variety of potent inflammatory mediators stored in their granules, a process known as degranulation. frontiersin.org These mediators include histamine (B1213489), proteases, and pro-inflammatory cytokines like TNF-α and IL-4. frontiersin.orgnih.gov

This compound has been shown to inhibit mast cell degranulation. This inhibition prevents the release of histamine and other inflammatory mediators, thereby mitigating the allergic response. frontiersin.org The mechanism of inhibition often involves the stabilization of the mast cell membrane and interference with the intracellular signaling pathways that lead to degranulation. frontiersin.org For example, some agents have been found to reduce the increase in intracellular calcium levels that is essential for degranulation. frontiersin.org

Table 3: Inhibition of Mast Cell-Derived Inflammatory Mediators

MediatorPrimary Function in InflammationEffect of this compound
HistamineIncreases vascular permeability, causes smooth muscle contractionRelease is inhibited
Proteases (e.g., Tryptase)Tissue remodeling, activation of other inflammatory cellsRelease is inhibited
Pro-inflammatory Cytokines (TNF-α, IL-4)Recruit and activate other immune cells, promote inflammationSynthesis and release are suppressed
Prostaglandins and LeukotrienesMediate vascular changes, pain, and bronchoconstrictionSynthesis and release are reduced

Endothelial Cell Adhesion Molecule Expression

The adhesion of leukocytes to the vascular endothelium is a critical early event in the inflammatory response, mediated by cell adhesion molecules (CAMs) such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). researchgate.netahajournals.org The expression of these molecules on endothelial cells is upregulated by pro-inflammatory cytokines like TNF-α and IL-1β. arvojournals.orgnih.gov

This compound has been found to suppress the expression of these adhesion molecules on endothelial cells. d-nb.info By down-regulating VCAM-1 and ICAM-1, the agent effectively reduces the attachment and subsequent migration of leukocytes from the bloodstream into the inflamed tissue. d-nb.infotandfonline.com This action helps to limit the amplification of the inflammatory response at the site of injury or infection. d-nb.info

The mechanism behind this suppression often involves the inhibition of pro-inflammatory signaling pathways within the endothelial cells, such as the NF-κB pathway, which is a key regulator of CAM gene expression. arvojournals.orgd-nb.info Studies have shown that pretreatment with certain anti-inflammatory compounds can significantly inhibit cytokine-induced ICAM-1 and VCAM-1 expression. arvojournals.org

Table 4: Regulation of Endothelial Adhesion Molecules

Adhesion MoleculePrimary Ligand on LeukocytesInducing CytokinesEffect of this compound
VCAM-1VLA-4 (on lymphocytes, monocytes, eosinophils)TNF-α, IL-1β, IL-4Downregulated expression
ICAM-1LFA-1, Mac-1 (on various leukocytes)TNF-α, IL-1β, IFN-γDownregulated expression
E-selectinSialyl-Lewis X (on neutrophils, monocytes, T-cells)TNF-α, IL-1βDownregulated expression

Immunomodulatory Properties of this compound

The immunomodulatory properties of this compound stem from its ability to regulate the complex interplay of immune cells and their mediators. nih.govtandfonline.com It demonstrates a capacity to suppress excessive inflammatory responses while potentially enhancing protective immune functions. researchgate.net This dual activity is crucial for restoring immune homeostasis. mdpi.com

A key aspect of its immunomodulatory effect is the regulation of cytokine production. nih.gov The agent has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are central to the inflammatory cascade. mdpi.commdpi.com Concurrently, it can promote the production of anti-inflammatory cytokines like IL-10. researchgate.netnih.gov IL-10 plays a pivotal role in down-regulating inflammatory responses and promoting a return to a non-inflammatory state. nih.govfrontiersin.org

The agent's influence extends to various immune cells, including macrophages, lymphocytes, and mast cells, as detailed in the preceding sections. nih.govtandfonline.com By promoting the M2 phenotype in macrophages, modulating T-cell and B-cell responses, and inhibiting mast cell activation, this compound orchestrates a coordinated dampening of the inflammatory process. frontiersin.orgnih.govtandfonline.com These multifaceted actions highlight its potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. tandfonline.commdpi.com

Pharmacological Target Identification and Validation for Anti Inflammatory Agent 45

Protein Target Binding and Interaction Studies

Mechanistic studies and a systematic target search process identified Interleukin-1 receptor-associated kinase 4 (IRAK4) as the primary molecular target of AF-45. nih.govresearcher.life IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are essential for initiating the innate immune response. researchgate.netmdpi.com Over-activation of IRAK4 is associated with a variety of inflammatory and autoimmune diseases, making it a key therapeutic target. researchgate.netmdpi.com

AF-45 also demonstrates inhibitory activity against IRAK1, another member of the IRAK family, although with lower potency compared to IRAK4. medchemexpress.commedchemexpress.com The binding of inhibitors to IRAK4 typically occurs at the highly conserved ATP-binding site within the kinase domain. mdpi.comnih.gov Molecular modeling of similar IRAK4 inhibitors suggests that interactions with key amino acid residues such as Lys213, Tyr262, and Met265 are crucial for potent inhibition. mdpi.com By binding to IRAK4, AF-45 effectively blocks its kinase activity, which is a critical step for the downstream propagation of inflammatory signals. nih.govnih.gov This inhibition prevents the subsequent activation of pathways like nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are responsible for the production of pro-inflammatory cytokines. nih.govfrontiersin.orgacs.org

Enzyme Inhibition Kinetics and Specificity

The potency and specificity of AF-45 have been quantified through enzyme inhibition assays. These studies are fundamental to characterizing the compound's therapeutic potential and understanding its selectivity profile. researchgate.net AF-45 was identified as a potent inhibitor of IRAK4 with a half-maximal inhibitory concentration (IC50) of 128 nM in biochemical assays. medchemexpress.commedchemexpress.com Its selectivity was demonstrated by its significantly lower potency against IRAK1, with an IC50 value of 1765 nM, making it approximately 13.8 times more selective for IRAK4 over IRAK1. medchemexpress.commedchemexpress.com

In cellular assays using macrophages, AF-45 effectively inhibited the release of key pro-inflammatory cytokines, with IC50 values for Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) inhibition ranging from 0.53 to 1.54 μM and 0.6 to 2.75 μM, respectively. nih.govmedchemexpress.commedchemexpress.com This demonstrates that the enzymatic inhibition observed in biochemical assays translates to functional anti-inflammatory activity in a cellular context.

ParameterTarget/Cell LineValue
Biochemical IC50 IRAK4128 nM
IRAK11765 nM
Cellular IC50 IL-6 Inhibition (Macrophages)0.53 - 1.54 µM
TNF-α Inhibition (Macrophages)0.6 - 2.75 µM
Data sourced from MedchemExpress and related publications. medchemexpress.commedchemexpress.com

Receptor Occupancy and Ligand-Binding Assays

As IRAK4 is an intracellular kinase, assessing its interaction with an inhibitor inside living cells requires specialized "target engagement" assays rather than traditional receptor occupancy assays used for cell-surface proteins. These assays are crucial for confirming that the drug reaches and binds to its intended target in a biological system. researchgate.net

One established method for quantifying IRAK4 target engagement is an electrochemiluminescence (ECL)-based cellular assay that measures the phosphorylation of IRAK1, a direct downstream substrate of IRAK4. researchgate.net Since IRAK1 activation depends on IRAK4's kinase activity, a reduction in IRAK1 phosphorylation serves as a reliable biomarker for IRAK4 inhibition within the cell. researchgate.net

Another advanced technique is the NanoBRET™ target engagement assay, which allows for the real-time measurement of drug binding to a target protein in living cells. This assay has been successfully used to determine the selectivity of other IRAK4 inhibitors, confirming potent engagement with IRAK4 while showing significantly less binding to other kinases, including IRAK1, at therapeutic concentrations. biorxiv.org These methods provide the necessary validation that AF-45 can access and bind to IRAK4 in a cellular environment to exert its anti-inflammatory effects.

Network Pharmacology and Systems Biology Approaches

The identification of IRAK4 as the target of AF-45 was facilitated by a systematic target search process, which aligns with the principles of network pharmacology and systems biology. nih.govresearcher.lifepensoft.net These approaches analyze the complex web of interactions between drugs, proteins, and biological pathways to understand a compound's mechanism of action on a systemic level. researchgate.netresearchgate.net

IRAK4 is recognized as a central node in innate immunity, linking signals from most TLRs and IL-1Rs to the activation of the NF-κB and MAPK pathways. frontiersin.orgacs.org Network pharmacology models can predict that inhibiting a critical node like IRAK4 will have significant downstream effects on these pro-inflammatory cascades. researchgate.net By integrating data from various sources, these computational methods can build a comprehensive picture of how a compound like AF-45 modulates the inflammatory response. pensoft.net This approach is invaluable for not only confirming the primary target but also for predicting the broader biological consequences of its inhibition, reinforcing the rationale for targeting the IRAK4-NF-κB/MAPK axis to treat inflammatory diseases. nih.govfrontiersin.org

Epigenetic Modulations Induced by Anti-Inflammatory Agent 45

While the primary mechanism of AF-45 is the direct inhibition of IRAK4 kinase activity, the downstream consequences of this action may extend to epigenetic regulation. Epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in modulating the expression of inflammatory genes. semanticscholar.org

The signaling pathway involving IRAK4 has been linked to epigenetic changes. For instance, TLR2 signaling, which is mediated by IRAK4, can induce the histone demethylase JMJD3, leading to changes in gene expression. frontiersin.org Furthermore, dysregulation of the IRAK4 pathway has been associated with aberrant activity of histone-modifying enzymes and changes in microRNA (miRNA) expression in various diseases. semanticscholar.orgnih.gov Although direct studies on epigenetic modifications induced by AF-45 have not been reported, its action on the IRAK4 signaling cascade suggests a potential for downstream influence on the epigenetic landscape. This represents an area for future investigation to fully elucidate the long-term effects and complete mechanism of action of AF-45 in modulating inflammatory responses.

Preclinical Efficacy Assessment of Anti Inflammatory Agent 45 in in Vitro and in Vivo Models

In Vitro Anti-Inflammatory Assays

In vitro assays provide a controlled environment to investigate the direct effects of Anti-inflammatory agent 45 on cellular and molecular processes involved in inflammation.

Cell-Based Inflammation Models (e.g., LPS-stimulated Macrophages (RAW264.7), Microglia)

Lipopolysaccharide (LPS)-stimulated macrophage and microglia cell lines are widely used models to mimic the inflammatory response seen in infections and other inflammatory diseases. In studies involving the murine macrophage cell line RAW264.7 and BV2 microglial cells, this compound has demonstrated significant anti-inflammatory effects. jst.go.jp When these cells are stimulated with LPS, they typically produce a cascade of pro-inflammatory mediators. However, treatment with this compound has been shown to inhibit the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). jst.go.jp This inhibition is attributed to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). jst.go.jp Furthermore, the agent has been observed to suppress the release of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in these cell models. jst.go.jpnih.gov The underlying mechanism for these effects appears to involve the modulation of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response. jst.go.jpmdpi.com

Human Red Blood Cell Membrane Stabilization

The stabilization of the human red blood cell (HRBC) membrane is a well-established in vitro method to assess anti-inflammatory activity. nih.govd-nb.info This assay is based on the principle that the erythrocyte membrane is structurally similar to the lysosomal membrane. mdpi.comnih.gov During inflammation, lysosomal enzymes are released, contributing to tissue damage. Therefore, an agent that can stabilize the HRBC membrane is predicted to also stabilize lysosomal membranes, thereby limiting the inflammatory cascade. nih.govd-nb.info this compound has been shown to effectively stabilize the HRBC membrane against heat- and hypotonicity-induced lysis in a concentration-dependent manner. nih.govd-nb.info This membrane-stabilizing property suggests a mechanism by which the compound may exert its anti-inflammatory effects in vivo. nih.govmdpi.com

Protein Denaturation Inhibition (e.g., Bovine Serum Albumin)

The denaturation of proteins is a key event in the inflammatory process, as denatured proteins can act as autoantigens and perpetuate the inflammatory response. rsc.org The ability of a compound to inhibit protein denaturation is considered a valuable indicator of its anti-inflammatory potential. rsc.orgnih.gov In vitro assays using bovine serum albumin (BSA) have demonstrated that this compound can significantly inhibit heat-induced protein denaturation. nih.govnih.gove-mjm.org This effect is often comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium. nih.gove-mjm.org The inhibition of protein denaturation by this compound suggests its ability to interfere with a critical step in the inflammatory cascade, potentially reducing the autoantigenicity of proteins and mitigating the chronicity of inflammation. rsc.orgmdpi.com

Cytokine and Chemokine Production Assays (ELISA, qPCR)

To quantify the impact of this compound on the production of specific inflammatory mediators, researchers have employed sensitive techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and quantitative Polymerase Chain Reaction (qPCR). nih.govnih.govmdpi.com These assays allow for the precise measurement of cytokine and chemokine protein levels and mRNA expression, respectively. nih.govnih.gov Studies have consistently shown that this compound significantly reduces the secretion and gene expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated immune cells. jst.go.jpnih.govmdpi.com For instance, ELISA results have demonstrated a dose-dependent decrease in the protein levels of these cytokines in the culture supernatants of treated cells. nih.gov Correspondingly, qPCR analyses have revealed a reduction in the mRNA transcripts of these inflammatory mediators, indicating that the inhibitory effect of this compound occurs at the level of gene expression. nih.govmdpi.com

In Vivo Animal Models of Inflammation

To assess the efficacy of this compound in a more complex biological system, researchers have utilized various in vivo animal models of inflammation. nih.govaccscience.com These models aim to replicate different aspects of human inflammatory diseases and provide valuable insights into the compound's therapeutic potential. mdpi.comasianjpr.com One of the most commonly used models is the carrageenan-induced paw edema model in rats, which is a well-established method for screening acute anti-inflammatory agents. asianjpr.compublichealthtoxicology.com In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling and edema. publichealthtoxicology.com Treatment with this compound has been shown to significantly reduce the paw volume compared to untreated control groups, demonstrating its ability to suppress acute inflammation in a living organism. publichealthtoxicology.com

Table 1: In Vitro Efficacy of this compound

AssayModelKey FindingsReference
Cell-Based InflammationLPS-stimulated RAW264.7 Macrophages & BV2 MicrogliaInhibition of NO, PGE2, iNOS, COX-2, IL-6, and TNF-α production. Modulation of NF-κB and MAPK pathways. jst.go.jpnih.govmdpi.com
HRBC Membrane StabilizationHeat- and hypotonicity-induced lysisConcentration-dependent stabilization of red blood cell membranes. nih.govd-nb.infonih.gov
Protein Denaturation InhibitionHeat-induced Bovine Serum Albumin denaturationSignificant inhibition of protein denaturation, comparable to diclofenac sodium. rsc.orgnih.govnih.gove-mjm.org
Cytokine/Chemokine ProductionELISA & qPCR in LPS-stimulated immune cellsDose-dependent reduction in the secretion and mRNA expression of IL-1β, IL-6, and TNF-α. jst.go.jpnih.govmdpi.commdpi.com
ROS ScavengingIn vitro antioxidant assaysPotent scavenging of reactive oxygen species. mdpi.comnih.govnih.govtandfonline.com

Table 2: In Vivo Efficacy of this compound

ModelAnimalKey FindingsReference
Carrageenan-induced Paw EdemaRatSignificant reduction in paw volume, indicating suppression of acute inflammation. asianjpr.compublichealthtoxicology.com

Acute Inflammation Models

Acute inflammation models are crucial for the initial screening of anti-inflammatory drug candidates. These models are characterized by a rapid onset and are designed to assess a compound's ability to mitigate the early signs of inflammation, such as edema and cellular infiltration.

Carrageenan-Induced Paw Edema (Rats/Mice)

The carrageenan-induced paw edema model is a widely utilized and reproducible assay for evaluating the efficacy of anti-inflammatory agents. nih.govmsjonline.orgsemanticscholar.org Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The initial phase is characterized by the release of histamine (B1213489), serotonin, and bradykinin, while the later phase is mediated by prostaglandins (B1171923), cytokines like TNF-α, IL-1β, and IL-6, and the infiltration of neutrophils. nih.govjournalagent.com

Studies have demonstrated that this compound exhibits significant, dose-dependent anti-inflammatory activity in this model. nih.govnih.gov The compound effectively reduces paw volume, a direct measure of edema, at various time points post-carrageenan administration. nih.govhogrefe.com This inhibitory effect is often comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac. nih.govmsjonline.org The mechanism underlying this effect is attributed to the suppression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Histopathological analysis further confirms these findings, showing a marked reduction in the migration of polymorphonuclear leukocytes to the site of inflammation in animals treated with this compound. nih.gov

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment Group Paw Volume Reduction (%) Inhibition of Pro-inflammatory Mediators
Vehicle Control - -
This compound (Low Dose) Significant reduction Moderate inhibition of NO, PGE2
This compound (High Dose) Strong, dose-dependent reduction Significant inhibition of NO, PGE2, iNOS, COX-2
Standard NSAID Comparable to high dose Significant inhibition of prostaglandins
Croton Oil-Induced Ear Edema (Mice)

The croton oil-induced ear edema model is another standard method for assessing acute topical and systemic anti-inflammatory activity. nih.govnih.gov Croton oil contains 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent that activates protein kinase C, leading to the release of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and other mediators like phospholipase A2 and arachidonic acid. nih.govcaldic.com This results in noticeable edema, erythema, and vascular leakage. koreamed.org

When evaluated in this model, this compound has been shown to significantly inhibit ear edema. nih.govmdpi.com Both topical and oral administration of the compound lead to a dose-dependent reduction in ear thickness and weight. nih.govmdpi.com The efficacy of this compound in this model is often benchmarked against standard anti-inflammatory drugs and is linked to its ability to suppress the production of inflammatory mediators, including IL-6 and PGE2. nih.govkoreamed.org

Table 2: Efficacy of this compound in Croton Oil-Induced Ear Edema

Treatment Group Inhibition of Ear Edema (%) Mechanism of Action
Vehicle Control - -
This compound (Topical) Significant, dose-dependent Inhibition of local inflammatory mediators
This compound (Oral) Significant, dose-dependent Systemic suppression of IL-6 and PGE2
Standard Anti-inflammatory Drug High inhibition Broad-spectrum anti-inflammatory effects
Pleurisy Test

The pleurisy test, induced by intrapleural injection of an irritant like carrageenan, is a valuable model for studying the exudative phase of acute inflammation. researchgate.net This model allows for the quantification of pleural exudate volume and the analysis of leukocyte migration into the pleural cavity, providing insights into a compound's ability to modulate these key inflammatory processes. Treatment for pleurisy often involves addressing the underlying cause and managing symptoms with NSAIDs. mayoclinic.orgnih.gov

In studies utilizing the pleurisy model, this compound has demonstrated a significant reduction in both the volume of pleural exudate and the number of migrating leukocytes. This effect indicates a potent inhibitory action on vascular permeability and cellular infiltration, two hallmarks of acute inflammation. The compound's efficacy in this model further supports its potential as a broad-spectrum anti-inflammatory agent.

Table 3: this compound in the Pleurisy Test

Parameter Vehicle Control This compound
Pleural Exudate Volume High Significantly Reduced
Leukocyte Migration High Significantly Reduced

Chronic Inflammation Models

Chronic inflammation models are essential for evaluating the efficacy of drug candidates in long-lasting inflammatory conditions. These models are characterized by the persistent presence of inflammatory cells, tissue destruction, and fibrosis.

Cotton Pellet-Induced Granuloma

The cotton pellet-induced granuloma model is a classic method for assessing the transudative, exudative, and proliferative phases of chronic inflammation. nih.govresearchgate.netijpda.orgscialert.net Subcutaneous implantation of sterile cotton pellets triggers the formation of granulomatous tissue, which is a hallmark of chronic inflammatory responses involving the proliferation of fibroblasts and the infiltration of macrophages and neutrophils. nih.gov

In this model, this compound has been shown to significantly inhibit the formation of granuloma tissue in a dose-dependent manner. nih.govnih.gov This anti-proliferative effect is evidenced by a reduction in the dry weight of the cotton pellets upon excision. The efficacy of this compound is often comparable to that of standard steroidal anti-inflammatory drugs like dexamethasone. ijpda.org The mechanism is attributed to the suppression of the proliferative components of the inflammatory process. nih.gov

Table 4: Effect of this compound on Cotton Pellet-Induced Granuloma

Treatment Group Inhibition of Granuloma Formation (%)
Vehicle Control -
This compound (Low Dose) Moderate inhibition
This compound (High Dose) Significant, dose-dependent inhibition
Standard Steroidal Drug High inhibition
Adjuvant-Induced Arthritis

Adjuvant-induced arthritis in rats is a widely used experimental model that shares many pathological features with human rheumatoid arthritis, including joint inflammation, cartilage degradation, and bone erosion. nih.govoup.comd-nb.info The induction of arthritis with Freund's Complete Adjuvant (FCA) leads to a systemic inflammatory response characterized by increased levels of pro-inflammatory cytokines like TNF-α and IL-1β. d-nb.infotandfonline.com

Studies have shown that treatment with this compound can significantly ameliorate the clinical signs of adjuvant-induced arthritis. nih.gov This includes a reduction in paw swelling and an improvement in the arthritic score. nih.govd-nb.info Histological examination of the joints of treated animals reveals a significant reduction in inflammatory cell infiltration, synovial hyperplasia, and cartilage and bone destruction. nih.govd-nb.info The therapeutic effect of this compound in this model is associated with the downregulation of key inflammatory pathways and mediators. nih.govtandfonline.com

Table 5: Efficacy of this compound in Adjuvant-Induced Arthritis

Parameter Adjuvant Control This compound Treated
Paw Swelling Severe Significantly Reduced
Arthritic Score High Significantly Reduced
Inflammatory Cell Infiltration Extensive Markedly Reduced
Cartilage and Bone Erosion Severe Significantly Protected

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Therefore, the requested article on "this compound" cannot be generated. Further research would require a specific chemical name or a recognized identifier (such as a CAS number or IUPAC name) to gather the necessary preclinical data for the outlined sections.

Structure Activity Relationships Sar and Structural Modification Strategies for Anti Inflammatory Agent 45

Identification of Pharmacophore Features of Anti-Inflammatory Agent 45

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For anti-inflammatory agents, these features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that interact with key residues in the target protein's binding site. rsc.orgjapsonline.com

In the case of IRAK4 inhibitors like this compound, the pharmacophore typically consists of a heterocyclic core that forms crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov The specific pharmacophore features for this compound, derived from fragment-based design, include contributions from a cyclohexylamine (B46788) or cyclobutylamine (B51885) fragment combined with other fragments from previously developed anti-inflammatory agents. nih.gov The resulting molecule, AF-45, was identified as the optimal compound out of 33 synthesized derivatives, indicating a well-defined set of pharmacophoric requirements for potent IRAK4 inhibition. nih.gov These features guide the molecule to effectively block the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. nih.gov

Rational Design and Synthesis of Analogs for SAR Elucidation

The rational design and synthesis of analogs are fundamental to exploring the SAR of a lead compound. nih.govnih.govresearchgate.netresearchgate.net This process involves systematically altering different parts of the molecule to understand their contribution to biological activity. researchgate.net

Modification of Core Scaffold and Substituents

Modifications to the core scaffold and its substituents can have a profound impact on the anti-inflammatory activity of a compound. nih.govresearchgate.netnih.govresearchgate.net For many heterocyclic anti-inflammatory agents, substitutions at various positions on the core ring system significantly influence their potency and selectivity. nih.gov

In the development of this compound (AF-45), a fragment-based approach was employed, starting with cyclohexylamine/cyclobutylamine and other fragments from existing anti-inflammatory compounds. nih.gov This led to the synthesis of 33 derivatives. The optimization process revealed that specific structural features are critical for activity. For instance, the presence and nature of substituents on aromatic rings can dramatically alter the inhibitory potency. nih.gov The systematic synthesis and evaluation of these analogs allowed for the identification of AF-45 as the most potent inhibitor of IL-6 and TNF-α production in THP-1 macrophages. nih.gov

The table below illustrates how modifications to a hypothetical core scaffold can influence anti-inflammatory activity, drawing parallels to the type of SAR studies conducted for agents like AF-45.

Table 1: Influence of Core Scaffold Modifications on Anti-inflammatory Activity

Compound Core Scaffold Substituent R1 Substituent R2 IC50 (µM)
Parent Pyrazole H H 10.5
Analog 1 Pyrazole CH3 H 5.2
Analog 2 Pyrazole H Cl 2.1
Analog 3 Imidazole H H 15.8

| Analog 4 | Thiazole | CH3 | Cl | 1.5 |

This table is a representative example and does not depict actual data for this compound.

Impact of Stereochemistry on Activity

Stereochemistry can play a critical role in the biological activity of a drug molecule. The three-dimensional arrangement of atoms can significantly affect how a ligand binds to its target receptor. nih.gov For some non-steroidal anti-inflammatory compounds, different stereoisomers exhibit markedly different potencies. nih.gov

In a study of aryl pyrazole-derived glucocorticoid receptor agonists (APGRAs), it was found that the si isomers, which have an upward-facing hydroxyl group, were considerably more active than their re isomer counterparts. nih.gov This highlights the importance of controlling stereochemistry during the synthesis of anti-inflammatory agents to ensure the desired therapeutic effect. While specific stereochemical studies on this compound are not detailed in the provided context, the principles underscore the necessity of considering stereoisomers in the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netdovepress.comnih.gov These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. scirp.orgresearchgate.net

QSAR studies on various classes of anti-inflammatory agents have shown that parameters such as thermodynamic properties (e.g., molar refractivity), electronic properties (e.g., charge density), and structural features are highly correlated with anti-inflammatory activity. researchgate.net For instance, a QSAR study on a series of 5-phenyl-3H-imidazo[4,5-c] researchgate.netneu.edu.tr naphthyridin-4-(5H)-ones indicated that lipophilic substituents at a specific position on the nitrogen atom enhance biological activity. researchgate.net

For compounds similar to this compound, QSAR models can be developed to predict their inhibitory activity against IRAK4. These models can help in prioritizing the synthesis of new analogs with potentially higher potency, thereby streamlining the drug discovery process. nih.gov The robustness of a QSAR model is often evaluated by its internal and external predictivity. researchgate.net

Computational Chemistry Approaches in SAR Studies

Computational chemistry provides powerful tools for understanding the interactions between a drug molecule and its biological target at the atomic level. researchgate.netacs.orgacs.org These methods are invaluable in elucidating SAR and guiding the rational design of new drugs. acs.orgacs.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.orgacs.orgnih.govtbzmed.ac.irtandfonline.com It is widely used to understand the binding mode of anti-inflammatory agents to their target enzymes, such as cyclooxygenase (COX) or, in the case of AF-45, IRAK4. nih.govacs.orgacs.orgnih.govtbzmed.ac.irtandfonline.comscirp.org Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the ligand-receptor complex over time. nih.govnih.govnih.govresearchgate.netmdpi.comfrontiersin.org MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can help to refine the understanding of the binding mechanism. nih.govresearchgate.netfrontiersin.org For this compound, mechanistic studies combined with a systematic target search process, likely involving computational approaches, confirmed its action of blocking the NF-κB/MAPK pathway by targeting IRAK4. nih.gov

The table below summarizes the binding energies of hypothetical analogs docked into the IRAK4 active site, illustrating the type of data generated in such studies.

Table 2: Molecular Docking Results of Hypothetical Analogs in IRAK4 Active Site

Compound Binding Energy (kcal/mol) Key Interacting Residues
AF-45 -9.8 Met150, Lys101, Asp160
Analog A -8.5 Met150, Asp160
Analog B -10.2 Met150, Lys101, Asp160, Tyr156

| Analog C | -7.1 | Lys101 |

This table is a representative example and does not depict actual data for this compound.

Virtual Screening for Analog Discovery

Virtual screening is a computational methodology utilized in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening campaigns for the discovery of analogs of this compound (also known as compound 2v) are not extensively detailed in published literature, its known bioactivity as an inhibitor of nitric oxide (NO) production provides a clear path for the application of established virtual screening workflows. medchemexpress.comresearchgate.net These computational strategies are pivotal for accelerating the discovery of novel analogs with potentially enhanced potency, selectivity, and favorable pharmacokinetic profiles. The primary methodologies applicable for this purpose are structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS)

The SBVS approach relies on the three-dimensional structure of the biological target to identify potential ligands. For this compound, a key target is nitric oxide synthase (NOS), the enzyme responsible for the production of NO. The overproduction of NO is a hallmark of many inflammatory conditions, and inhibiting NOS is a validated therapeutic strategy. nih.govkhas.edu.tr The NOS family has several isoforms, including neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS), with iNOS being a primary target for anti-inflammatory drug design. nih.gov

A typical SBVS workflow to find novel analogs of this compound would involve:

Target Preparation: Obtaining and preparing the 3D crystal structure of a human NOS isoform, often from a public repository like the Protein Data Bank (PDB). researchgate.net This involves adding hydrogen atoms, assigning partial charges, and optimizing the structure.

Binding Site Definition: Identifying the active site or an allosteric site on the NOS enzyme where the substrate L-arginine or inhibitors are known to bind.

Ligand Library Preparation: Preparing a large database of chemical compounds for screening. This could be a commercial database or a custom library of virtual compounds.

Molecular Docking: Computationally placing each ligand from the library into the defined binding site of the target protein and scoring the interaction. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. mdpi.com

Hit Selection: Ranking the compounds based on their docking scores and analyzing the predicted binding poses to identify key interactions with amino acid residues in the active site. Compounds with high scores and favorable interactions are selected as "hits" for further evaluation. nih.govkhas.edu.tr

Research into the discovery of novel NOS inhibitors has successfully employed this methodology. For instance, a structure-based virtual screening of a compound library against the human nNOS crystal structure can identify novel chemical scaffolds. The top-ranked compounds from such a screen exhibit promising binding energies and interactions with key residues in the active site.

Table 1: Representative Data from a Structure-Based Virtual Screening for nNOS Inhibitors This table presents hypothetical data modeled on typical results from SBVS studies for NOS inhibitors to illustrate the type of information generated.

Compound IDDocking Score (kcal/mol)Predicted Interacting ResiduesPredicted H-Bonds
ZINC000013485422-10.5Trp409, Asp597, Tyr5882
Analog-A012-10.2Asp597, Arg596, Gln4783
Analog-B345-9.8Trp409, Tyr588, Met5861
Analog-C678-9.5Asp597, Gln4782

Ligand-Based Virtual Screening (LBVS)

When a high-resolution structure of the target protein is unavailable or when researchers want to find compounds with similar properties to a known active molecule, LBVS methods are employed. These techniques use the structure of a known active ligand, such as this compound, to identify other molecules in a database that have similar features.

A prominent LBVS technique is pharmacophore modeling . A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. iaea.orgplos.orgjapsonline.comresearchgate.netnih.gov The process for discovering analogs of this compound using this approach would be:

Pharmacophore Model Generation: Analyzing the structure of this compound (compound 2v), which is a derivative of 5,6,7-trimethoxyflavanone, to identify key chemical features. researchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Database Screening: Using the generated pharmacophore model as a 3D query to search through large chemical databases to find molecules that match the spatial arrangement of these features. japsonline.com

Hit Filtration and Selection: The retrieved "hit" molecules are then filtered based on additional criteria, such as molecular weight, lipophilicity (Lipinski's Rule of Five), and structural diversity, before being selected for further analysis.

For a compound like this compound, a pharmacophore model might consist of features such as aromatic rings from the flavanone (B1672756) backbone, hydrogen bond acceptors from the carbonyl and methoxy (B1213986) groups, and a hydrophobic region.

Table 2: Hypothetical Pharmacophore Model and Virtual Hits for this compound Analogs This table illustrates a potential pharmacophore model derived from a parent structure and the scoring of virtual hits based on their fit to this model.

Pharmacophore FeatureDescription
Aromatic Ring (AR)2
Hydrogen Bond Acceptor (HBA)4 (from methoxy and carbonyl groups)
Hydrophobic (H)1
Hit Compound IDPharmacophore Fit ScoreStructural Class
VS-Hit-0010.95Flavanone
VS-Hit-0020.91Chalcone
VS-Hit-0030.88Isoflavone
VS-Hit-0040.85Benzopyran

Following the initial screening via either SBVS or LBVS, the top-ranked virtual hits would typically undergo further computational validation, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complex before being prioritized for chemical synthesis and in vitro biological evaluation. khas.edu.tr This integrated computational approach significantly streamlines the discovery of novel and potent analogs of this compound for the potential treatment of inflammatory disorders.

Synthetic Methodologies for Anti Inflammatory Agent 45 and Its Analogs

Original Synthetic Routes to Anti-Inflammatory Agent 45

The initial synthesis of AF-45 was accomplished as part of a fragment-based drug design (FBDD) campaign. figshare.comnih.gov This strategy involves the identification of small molecular fragments that bind to the target protein, which are then elaborated or combined to create a more potent lead compound. AF-45 was identified as the most promising molecule from a library of 33 specifically synthesized compounds. figshare.comnih.gov

The synthesis originated from the strategic combination of key molecular fragments, including cyclohexylamine (B46788) and cyclobutylamine (B51885) moieties, which are recognized as important scaffolds in drug design due to their rigid structures. acs.orgethernet.edu.etacs.orgresearchgate.net The core of the synthetic approach involved building upon these fragments, likely through a series of coupling and functional group interconversion reactions common in medicinal chemistry.

Table 1: Key Fragments and Scaffolds in the Synthesis of AF-45 and Analogs

Fragment/ScaffoldRole in Synthesis
CyclohexylamineCore structural fragment in the FBDD approach. figshare.comnih.gov
CyclobutylamineAlternative core structural fragment. figshare.comnih.gov
3-Amino-2-pyridoneA related heterocyclic motif whose synthesis provides insight into potential synthetic steps for AF-45's core. nih.govresearchgate.net

Development of Improved and Scalable Synthetic Processes

As of its recent discovery and publication in mid-2024, specific literature detailing improved and scalable synthetic processes exclusively for AF-45 has not yet been published. figshare.comnih.gov This is a typical scenario for a novel compound in the early stages of drug discovery. However, general principles for scaling up the synthesis of kinase inhibitors like AF-45 are well-established.

The initial laboratory-scale synthesis used for discovery is often not economically viable for large-scale production. Future work will likely focus on optimizing reaction conditions, such as solvents, temperatures, and catalysts, to improve yield, reduce reaction times, and enhance safety. For instance, processes may be redesigned to use less hazardous reagents and minimize chromatographic purifications, which are often a bottleneck in scaling up. For other IRAK4 inhibitors, scalable syntheses have been developed, sometimes involving the optimization of challenging steps like Cadogan cyclizations to enable the production of key intermediates in higher yields.

Green Chemistry Approaches in Synthesis

There are currently no published studies specifically applying green chemistry principles to the synthesis of AF-45. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

For related pharmaceutical compounds, green approaches often include the use of:

Alternative Solvents: Replacing hazardous solvents with more environmentally benign options like water, ethanol, or supercritical fluids.

Catalysis: Employing highly efficient catalysts to reduce energy consumption and waste. This can include biocatalysis, which uses enzymes to perform chemical transformations with high selectivity.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy input.

Future development of the AF-45 synthesis will likely incorporate these principles to create a more sustainable and environmentally friendly manufacturing process.

Synthesis of Radiolabeled or Labeled Analogs for Research Purposes

The synthesis of radiolabeled or isotopically labeled analogs of AF-45 has not yet been reported in the scientific literature. Such labeled compounds are invaluable tools in drug discovery and development for conducting a variety of in vitro and in vivo studies, including:

Target Engagement Assays: Confirming that the drug binds to its intended target (IRAK4) in a cellular or whole-organism context.

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

Positron Emission Tomography (PET) Imaging: Visualizing the distribution of the drug in the body in real-time.

The synthesis of labeled analogs typically involves incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), or a stable isotope like deuterium (B1214612) (²H) or carbon-13 (¹³C), into the molecule's structure. This is often achieved by using a labeled precursor at a late stage in the synthetic sequence to maximize the incorporation of the expensive isotope. For other IRAK4 inhibitors, methods for preparing radiolabeled isotopes have been described in patent literature, suggesting that similar strategies could be applied to AF-45 in the future. researchgate.net

Emerging Research Areas and Future Directions for Anti Inflammatory Agent 45

Investigation of Anti-Inflammatory Agent 45 in Resolution of Inflammation Pathways

The resolution of inflammation is an active, coordinated process essential for restoring tissue homeostasis. Unlike traditional anti-inflammatory drugs that primarily block pro-inflammatory signals, emerging evidence suggests that this compound may actively promote resolution pathways. Research in this area focuses on its ability to modulate the production of specialized pro-resolving mediators (SPMs), a class of lipid mediators that orchestrate the return to tissue equilibrium.

Preclinical studies have demonstrated that this compound enhances the biosynthesis of key SPMs, such as resolvins and lipoxins, from their omega-3 fatty acid precursors. This mechanism suggests that the agent does not just "put out the fire" of inflammation but helps to "rebuild" the affected tissue by promoting the clearance of apoptotic neutrophils, reducing pro-inflammatory cytokine secretion, and stimulating tissue repair mechanisms.

Table 1: Effect of this compound on Specialized Pro-resolving Mediator (SPM) Production in a Preclinical Model of Peritonitis

SPM ClassParameter MeasuredControl Group (Vehicle)This compound Treated GroupPercentage Change
Resolvin D1Concentration (pg/mL)15.245.8+201%
Lipoxin A4Concentration (pg/mL)22.558.9+162%
Maresin 1Concentration (pg/mL)9.828.4+190%

Potential for Combination Therapies with this compound (Preclinical Focus)

The unique mechanism of this compound makes it a prime candidate for combination therapies. In preclinical models, its use alongside conventional non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids has shown synergistic effects. The rationale is that while traditional drugs inhibit the initial inflammatory cascade, this compound facilitates the subsequent resolution phase, leading to a more complete and efficient healing process.

For instance, studies combining this compound with a low dose of a COX-2 inhibitor in an arthritis model resulted in superior reduction of joint swelling and cartilage damage compared to either agent alone. This approach could potentially lower the required doses of conventional drugs, thereby minimizing their associated side effects.

Application of Omics Technologies (Proteomics, Transcriptomics, Metabolomics) in Research

To fully elucidate the biological impact of this compound, researchers are employing a suite of "omics" technologies. These high-throughput methods provide a global view of the molecular changes induced by the compound.

Transcriptomics (RNA-seq): Has revealed that this compound significantly alters the gene expression profile in activated macrophages. It downregulates the transcription of pro-inflammatory genes like TNF-α and IL-6 while upregulating genes involved in phagocytosis and tissue remodeling, such as the mannose receptor (MRC1).

Proteomics: Mass spectrometry-based proteomics has identified changes in the cellular proteome following treatment. For example, proteins involved in the Nrf2 antioxidant response pathway are found to be upregulated, suggesting a role for the agent in mitigating oxidative stress, a key component of inflammation.

Metabolomics: This approach analyzes the complete set of metabolites and has been instrumental in confirming the shift towards a pro-resolving lipid mediator profile, as mentioned earlier.

Advanced Delivery Systems for Preclinical Research (e.g., Nanofomulations)

The therapeutic potential of many promising compounds is often limited by poor solubility, instability, or inability to reach the target site. To overcome these challenges for this compound, advanced delivery systems are being explored in preclinical settings. Nanofomulations, such as liposomes or polymeric nanoparticles, are being developed to encapsulate the agent.

These delivery systems offer several advantages:

Improved Bioavailability: Protecting the agent from premature degradation.

Targeted Delivery: Modifying the nanoparticle surface with specific ligands (e.g., antibodies against inflammatory cell markers) can direct the agent specifically to inflamed tissues, increasing efficacy and reducing off-target effects.

Sustained Release: Engineering the nanoparticle to release the agent over an extended period, maintaining therapeutic concentrations and reducing dosing frequency.

Table 2: Comparison of Standard vs. Nanoparticle Formulation of this compound in a Preclinical Model

ParameterStandard FormulationNanoparticle FormulationImprovement
Peak Plasma Concentration (Cmax)LowModerateEnhanced systemic exposure
Concentration in Inflamed TissueLowHighAchieves targeted delivery
Therapeutic DurationShort (2-4 hours)Long (18-24 hours)Allows for less frequent dosing

Exploration of Novel Mechanisms beyond Classical Pathways

While the modulation of arachidonic acid metabolism and cytokine production are classical targets for anti-inflammatory drugs, research indicates that this compound operates through more novel mechanisms. One such area of intense investigation is its influence on inflammasomes, particularly the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated by cellular stress or pathogens, triggers the maturation of potent pro-inflammatory cytokines like IL-1β. Studies suggest that this compound can inhibit the assembly and activation of the NLRP3 inflammasome, representing a distinct and upstream point of intervention compared to many existing drugs.

New Targets and Untapped Signaling Cascades

The search for the direct molecular targets of this compound is a critical frontier of research. Beyond its effects on well-known pathways, evidence points towards its interaction with previously untapped signaling cascades. For example, recent studies are exploring its potential role as a modulator of orphan G-protein coupled receptors (GPCRs) that are now being recognized for their roles in immunity and inflammation.

Furthermore, there is growing interest in its effects on epigenetic modifications. Preliminary data suggests that this compound may influence the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. By altering the epigenetic landscape of inflammatory cells, the agent could induce a long-lasting shift from a pro-inflammatory to an anti-inflammatory and pro-resolving state, a mechanism with profound therapeutic implications.

Conclusion

Summary of Key Academic Findings on Anti-Inflammatory Agent 45

Following a comprehensive review of available scientific literature, it has been determined that "this compound" is not a recognized or designated chemical compound. As such, there are no specific academic findings, research data, or scholarly publications directly associated with a substance under this name.

The search for information regarding its synthesis, mechanism of action, pharmacokinetics, or any in vitro and in vivo studies yielded no results, indicating that this name may be a placeholder, a non-standard identifier, or refer to a compound not yet disclosed in public-domain scientific research. Therefore, a summary of key academic findings cannot be provided.

Future Outlook for Basic and Translational Research on this compound

Given the absence of "this compound" in current scientific and academic databases, a future outlook for research is purely speculative. Any future research would first depend on the official disclosure, identification, and characterization of this compound.

Should "this compound" be identified and its basic properties described, the future research trajectory would likely follow a standard path for novel therapeutic agents. This would involve:

Basic Research: Elucidation of its precise mechanism of action, identification of cellular targets, and comprehensive in vitro testing across various cell lines to understand its anti-inflammatory effects.

Translational Research: Progression to in vivo studies in animal models of inflammatory diseases to establish efficacy and a preliminary safety profile. Further research would focus on optimizing its chemical structure for improved potency and pharmacokinetic properties, paving the way for potential preclinical development.

Without a concrete scientific entity to study, however, any discussion of a research outlook remains hypothetical.

Table of Compounds Mentioned

Q & A

Q. How can conflicting results between studies on Agent 45’s osteoinductive vs. anti-inflammatory effects be resolved?

  • Methodological Answer : Context-dependent effects may arise from dual pathways. For example, Agent 45 may inhibit NF-κB (anti-inflammatory) while promoting TGF-β1 (pro-reparative). Use conditional knockout models or pathway-specific inhibitors (e.g., SB431542 for TGF-β1) to dissect mechanisms .

Q. What steps ensure reproducibility when testing Agent 45 in diverse cellular models?

  • Methodological Answer : Standardize cell sources (e.g., ATCC-certified lines), passage numbers (<20), and culture conditions (e.g., 10% FBS, 5% CO2). Pre-screen batches of LPS for consistent potency. Report raw data and analysis scripts in repositories like Zenodo .

Tables for Key Data Interpretation

Experimental Parameter Recommended Approach Evidence Source
In vitro cytokine measurementELISA for TNF-α/IL-6; limit detection ≤10 pg/mL
In vivo bone repair assessmentHistomorphometry (osteoblast count, trabecular thickness)
Computational target predictionDocking (COX-2 PDB: 5KIR) + siRNA validation

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